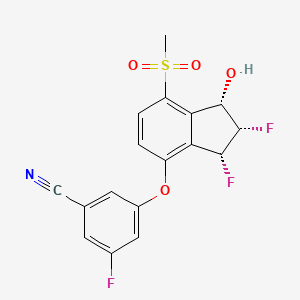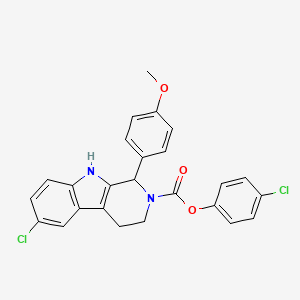
Rabeximod
Overview
Description
Rabeximod is an orally administered small molecule compound currently under investigation for the treatment of moderate to severe active rheumatoid arthritis. This compound is unique in its mode of action, selectively targeting inflammatory macrophages via the NFkB pathway .
Scientific Research Applications
Rabeximod has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinoxaline derivatives and their chemical properties.
Biology: Investigated for its effects on inflammatory pathways and immune cell modulation.
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rabeximod involves the preparation of 9-Chloro-2,3-dimethyl-6-(N,N-dimethylaminoethylamino-2-oxoethyl)-6H-indolo-[2,3-b]quinoxaline. The process is suitable for large-scale synthesis and good manufacturing practice (GMP) production . The synthetic route includes the following steps:
Formation of the Indoloquinoxaline Core: The core structure is synthesized through a series of condensation reactions involving benzene and pyrazine derivatives.
Chlorination: Introduction of the chlorine atom at the 9th position of the indoloquinoxaline core.
Dimethylaminoethylamino Substitution: Substitution reactions to introduce the N,N-dimethylaminoethylamino group at the 6th position.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is scaled up to produce quantities suitable for clinical and commercial use. The process parameters are optimized to ensure high yield and purity, making it suitable for GMP production .
Chemical Reactions Analysis
Types of Reactions
Rabeximod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies.
Mechanism of Action
Rabeximod exerts its effects by selectively targeting inflammatory macrophages via the NFkB pathway . The compound inhibits the activation of these cells, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This action helps in alleviating the symptoms of rheumatoid arthritis and other inflammatory conditions.
Comparison with Similar Compounds
Rabeximod is unique among marketed rheumatoid arthritis drugs and those in development due to its selective targeting of inflammatory macrophages . Similar compounds include:
Methotrexate: A first-line treatment for rheumatoid arthritis, but with a different mode of action.
Biologics (e.g., Adalimumab): Target specific cytokines but require injection.
Janus Kinase Inhibitors (e.g., Tofacitinib): Target intracellular signaling pathways but have a broader range of effects.
This compound stands out due to its oral administration and favorable safety profile, making it a promising first-in-class treatment option for patients with inadequate responses to existing therapies .
Properties
CAS No. |
872178-65-9 |
|---|---|
Molecular Formula |
C22H24ClN5O |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-(9-chloro-2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29) |
InChI Key |
PDNNUMNEXITLCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ROB-803; ROB-803; ROB-803; Rabeximod. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)



![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)



![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)


